molecular formula C6H5N5 B145786 8,9-dihydro-7H-purine-6-carbonitrile CAS No. 128033-35-2

8,9-dihydro-7H-purine-6-carbonitrile

Cat. No.: B145786
CAS No.: 128033-35-2
M. Wt: 147.14 g/mol
InChI Key: JRZHZBTYKNOCOR-UHFFFAOYSA-N
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Description

8,9-Dihydro-7H-purine-6-carbonitrile is a synthetically versatile purine derivative that serves as a crucial precursor and key scaffold in medicinal chemistry and drug discovery research. The purine core is a fundamental structure in biology, found in DNA, RNA, and critical molecules like ATP, making its derivatives prime candidates for developing bioactive compounds . This compound is of significant interest for the synthesis of novel molecules with potential anticancer and antiviral activities. Research indicates that purine-based conjugates demonstrate high cytotoxic activity against a panel of tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2) . Furthermore, synthetic methodologies utilizing related dihydro-purine scaffolds have been employed to generate libraries of compounds with demonstrated activity against viruses such as influenza A, highlighting the value of this chemical class in antiviral agent development . The carbonitrile functional group (-CN) on the purine ring is a valuable handle for further chemical transformations. It can be converted into other functional groups such as amides, imidates, and imidamides, or used to construct more complex heterocyclic systems like oxazolines and isothiazoles, thereby expanding the chemical space available for structure-activity relationship (SAR) studies . The synthesis of such purine derivatives often builds upon classic prebiotic chemistry pathways, starting from materials like diaminomaleonitrile (DAMN) and proceeding through intermediates like aminoimidazole carbonitrile (AICN) . This product is intended for research purposes as a building block in organic synthesis and for the exploration of new therapeutic agents. It is supplied as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,9-dihydro-7H-purine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2,9H,3H2,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZHZBTYKNOCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=C(N=CN=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8,9 Dihydro 7h Purine 6 Carbonitrile and Analogues

De Novo Synthetic Routes to Dihydro-Purine Core Structures

The foundational step in producing these complex molecules is the creation of the dihydro-purine ring system. Methodologies to achieve this are varied, typically involving either the cyclization of linear precursors or the modification of existing heterocyclic structures.

Cyclization Strategies Involving Diaminomaleonitrile (B72808) Derivatives

Diaminomaleonitrile (DAMN), a highly versatile and reactive molecule, serves as a common starting point for synthesizing a variety of nitrogen-containing heterocycles, including purine (B94841) analogues. researchgate.net Its structure, featuring two amino and two nitrile groups, offers multiple sites for cyclization reactions. researchgate.net

Urea (B33335) derivatives of diaminomaleonitrile are pivotal intermediates. A reinvestigation of reactions involving these derivatives with aldehydes or ketones has clarified that the products are 8-oxo-6-carboxamido-1,2-dihydropurines, which are readily oxidized to the corresponding 6-carboxamidopurines. researchgate.net For instance, the condensation of DAMN with various aryl isocyanates yields urea compounds, which can be further treated with aldehydes to create purine-type compounds. researchgate.net Another study showed that reacting Schiff base derivatives of DAMN with isocyanates leads to 2-oxoimidazoles, which can be cyclized and oxidized to form 8-oxopurine-6-carbonitriles. researchgate.net

5-Aminoimidazole-4-carbonitrile (AICN) is a key precursor for building the purine skeleton by forming the fused pyrimidine (B1678525) ring. mdpi.comnih.gov This approach allows for the creation of a diverse range of C-8 and N-9 substituted purines. researchgate.net The annulation reactions can be performed in one or two steps starting from AICN derivatives, yielding various purine structures in moderate to good yields. researchgate.net For example, using formic acid, urea, or guanidine (B92328) carbonate as a one-carbon source in a one-step process can produce 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones and other related structures. researchgate.net Two-step processes using reagents like formamide (B127407) or hydrazine (B178648) can yield 8,9-disubstituted-9H-purin-6-amines. researchgate.net The versatility of AICN makes it a central tool in prebiotic chemistry for generating chemical diversity. researchgate.net

Table 1: Representative Annulation Reactions of AICN Derivatives

C1 Source Reagent(s) Product Type Steps
Formic Acid HCOOH 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 1
Urea H₂NCONH₂ 6-amino-8,9-disubstituted-3,9-dihydro-2H-purin-2-ones 1
Guanidine (H₂N)₂C=NH·H₂CO₃ 8,9-disubstituted-3,9-dihydro-2H-purin-2,6-diamines 1
Formamide HCONH₂ 8,9-disubstituted-9H-purin-6-amines 2

Pyrimidine-Based Approaches to Fused Imidazole (B134444) Rings

An alternative de novo strategy begins with a substituted pyrimidine, typically a 4,5-diaminopyrimidine, and subsequently constructs the fused imidazole ring. researchgate.net The adjacent amino groups on the pyrimidine ring are crucial for the annulation of the five-membered imidazole ring. This method is a well-established route for purine synthesis. researchgate.net By coupling 4,5-diaminopyrimidines with reagents like aldehydes, the purine core can be efficiently constructed. researchgate.net This approach is a cornerstone of purine derivative synthesis and is noted for its reliability and versatility. rsc.orgresearchgate.net

Introduction of the Carbonitrile Group onto Purine Frameworks

Attaching the carbonitrile (-CN) group to a pre-formed purine or dihydro-purine structure is a critical step for synthesizing the target compounds. This functional group is not only a key feature for potential biological activity but also serves as a versatile handle for further chemical modifications.

Regioselective C-H Cyanation of Purines and Dihydro-Purines

Direct C-H cyanation is an atom-economical and efficient method for introducing a nitrile group, avoiding the need for pre-functionalized substrates. rsc.org A recently developed method for the direct, regioselective C-H cyanation of purines involves a sequence of triflic anhydride (B1165640) activation, nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN), and subsequent elimination. mdpi.comresearchgate.net This process typically occurs on the electron-rich imidazole part of the purine, yielding 8-cyanated purine derivatives in moderate to excellent yields. mdpi.comresearchgate.net

The regioselectivity of the reaction can be influenced by substituents on the purine ring. For example, an electron-donating 6-diethylamino group can direct the cyanation to the C2-position instead of the C8-position. mdpi.comresearchgate.netdntb.gov.ua This method is compatible with various functional groups and provides a powerful tool for creating specific cyanated purine isomers. mdpi.comresearchgate.net

Table 2: Regioselectivity in Direct C-H Cyanation of Purines

Directing Group Position of Cyanation Notes
Most Functional Groups C8 Cyanation occurs on the electron-rich imidazole ring. mdpi.comresearchgate.net
6-diethylamino C2 The electron-donating group switches regioselectivity. mdpi.comresearchgate.netdntb.gov.ua

Nucleophilic Substitution Reactions with Halogenated Purine Precursors

The synthesis of purine derivatives, including dihydro-purine scaffolds, frequently employs nucleophilic substitution reactions starting from halogenated purine precursors. In these reactions, a halogen atom (such as chlorine, bromine, or iodine) attached to the purine ring serves as an effective leaving group, which can be displaced by a variety of electron-rich species known as nucleophiles. masterorganicchemistry.comlibretexts.org This strategy is foundational for introducing diverse functional groups onto the purine core.

The reactivity of the halogen substituent is influenced by its identity and position on the purine ring. Generally, the rate of reaction increases in the order of Cl < Br < I, corresponding to the strength of the carbon-halogen bond. libretexts.org Halogenated purines, such as 2,6,8-trichloropurine, serve as versatile starting materials. nih.gov Sequential nucleophilic aromatic substitution (SNAr) reactions on such precursors allow for the controlled introduction of different substituents. For instance, the greater reactivity of the chlorine atom at the C6 position of the purine ring often allows for its selective substitution over halogens at the C2 or C8 positions. avcr.cz

This methodology has been successfully applied to synthesize a wide array of purine analogues. A metal-free approach facilitated by a combination of triflic acid and fluoroalcohol enables the direct arylation of halopurines with various aromatic compounds. nih.gov This process represents a powerful alternative to traditional metal-catalyzed cross-coupling reactions for forming carbon-carbon bonds on the purine scaffold. nih.gov

Targeted Modifications and Derivatization of 8,9-dihydro-7H-purine-6-carbonitrile Scaffolds

Once the core this compound structure is assembled, further chemical modifications can be performed to fine-tune its properties. These derivatizations target specific nitrogen and carbon atoms on the heterocyclic ring system.

N-Alkylation and N-Arylation at Dihydro-Purine Nitrogen Atoms (N7, N9)

The imidazole portion of the purine ring contains two nitrogen atoms, N7 and N9, that are common sites for alkylation and arylation. However, achieving regioselectivity—the preferential substitution at one nitrogen over the other—is a significant synthetic challenge. Direct alkylation of purines with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers, with the N9-alkylated product typically being the major, more thermodynamically stable isomer. ub.edunih.govresearchgate.netacs.org

Various strategies have been developed to control the site of substitution. The choice of base, solvent, and reaction conditions can influence the N7/N9 product ratio. ub.edu For instance, microwave irradiation has been shown to improve reaction times and favor the formation of N9-alkyl derivatives. ub.edu To selectively obtain the less common N7 isomers, specific methodologies are required. One such method involves the reaction of N-trimethylsilylated purines with a tertiary alkyl halide using a catalyst like tin(IV) chloride (SnCl4). nih.govacs.org Another approach to favor N7 substitution utilizes Grignard reagents. nih.gov

For N-arylation, copper-catalyzed methods have proven effective. An efficient protocol using a copper(I) catalyst with a specific phenanthroline ligand allows for the direct N9-arylation of purines with aryl halides, proceeding with high selectivity for the N9 position. rsc.orgresearchgate.net

Reaction TypeReagents and ConditionsPrimary ProductReference(s)
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃), DMFMixture of N9 and N7 isomers (N9 major) ub.eduresearchgate.net
N-Alkylation Tetrabutylammonium hydroxide (B78521), Microwave irradiationN9 isomer (regioselective) ub.edu
N-Alkylation (tert-alkyl) N-trimethylsilylated purine, tert-alkyl halide, SnCl₄N7 isomer (regioselective) nih.govacs.org
N-Arylation Aryl halide, Cu(I) catalyst, BHPhen ligand, aq. DMFN9 isomer (regioselective) rsc.orgresearchgate.net

Functional Group Interconversions at the Purine Ring Carbon Positions (C2, C8)

The carbon atoms of the purine ring, particularly at the C2 and C8 positions, are also key targets for modification to generate structural diversity. Functional group interconversion refers to the transformation of one functional group into another, a process that can dramatically alter the molecule's biological and chemical properties. ub.edu

Modifications at the C8 Position: The C8 position of the imidazole ring is a common site for introducing substituents. Metal-promoted cross-coupling reactions are a cornerstone for creating new carbon-carbon bonds at this position. mdpi.com Techniques like the Suzuki-Miyaura and Stille couplings enable the introduction of aryl, alkenyl, or alkynyl groups. nih.govmdpi.com Direct C-H activation is an increasingly important strategy that allows for the arylation of the C8 position without prior halogenation, offering a more atom-economical route. mdpi.comelsevierpure.com Furthermore, if the C8 position is functionalized with a leaving group like a halogen, it can undergo nucleophilic substitution with amines, sulfides, or azides to introduce heteroatom-containing groups. mdpi.com

Modifications at the C2 Position: The C2 position on the pyrimidine portion of the purine ring can also be modified. Similar to other positions, a leaving group such as a halogen at C2 can be displaced by various nucleophiles, including amines. researchgate.net Introducing substituents at the C2 position can significantly influence the molecule's biological activity; for example, 2-chloroadenosine (B27285) is more potent than adenosine (B11128) itself. nih.gov Classical synthesis methods often build the C2-substituted purine from a substituted 4-aminoimidazole-5-carboxamide precursor. avcr.cz

PositionReaction TypeReagentsIntroduced GroupReference(s)
C8 Suzuki-Miyaura CouplingArylboronic acid, Pd catalystAryl avcr.cznih.gov
C8 Direct C-H ArylationAryl iodide, Pd catalyst, Cs₂CO₃Aryl mdpi.com
C8 Oxidative MetalationSterically hindered metal amides, ElectrophileVarious electrophiles mdpi.com
C8 Nucleophilic SubstitutionNaN₃, DMFAzide mdpi.com
C2 Nucleophilic SubstitutionAmineAmino group researchgate.net

Stereoselective Synthesis of Chiral Dihydro-Purine Derivatives

The reduction of the purine ring to form an 8,9-dihydro-purine structure can introduce one or more stereocenters, leading to the possibility of chiral molecules (enantiomers and diastereomers). The synthesis of a single, specific stereoisomer, known as stereoselective synthesis, is crucial in medicinal chemistry as different stereoisomers can have vastly different biological activities.

Achieving stereoselectivity in the synthesis of chiral dihydro-purine derivatives can be approached through several established strategies in organic chemistry. These include:

Catalytic Asymmetric Hydrogenation: Employing a chiral transition metal catalyst (e.g., based on iridium or ruthenium) can facilitate the addition of hydrogen across a double bond in a stereocontrolled manner, yielding an enantioenriched product. researchgate.netnih.gov This method has been successfully applied to the synthesis of chiral 1,4-dihydroquinolines and could be adapted for dihydro-purine systems. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. N-tert-sulfinyl imines are a prominent example, where the chirality of the sulfur atom directs the stereoselective addition of nucleophiles. mdpi.com

Starting from Chiral Precursors: A straightforward approach is to begin the synthesis with a molecule that already contains the desired stereochemistry. For example, chiral sugars or amino acids can serve as starting materials, with their inherent chirality being carried through the synthetic sequence to the final dihydro-purine product. nih.gov

These methods provide a powerful toolkit for accessing specific, stereochemically pure chiral dihydro-purine derivatives, which is essential for investigating their structure-activity relationships.

Chemical Reactivity and Transformations of 8,9 Dihydro 7h Purine 6 Carbonitrile and Its Derivatives

Reactions Involving the Carbonitrile Moiety

The carbonitrile group (-C≡N) is a versatile functional group that serves as a precursor to several other nitrogen-containing moieties through various addition and reduction reactions.

The hydrolysis of the nitrile group represents a fundamental transformation, typically proceeding in two stages: first to a primary carboxamide and then, under more forcing conditions, to a carboxylic acid. The conversion to the carboxamide is often the desired outcome in synthetic pathways. This transformation can be achieved under both acidic and basic conditions. libretexts.orgchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. lumenlearning.com Subsequent proton transfers and tautomerization lead to the formation of the amide. libretexts.org

In base-catalyzed hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to yield an imidic acid, which tautomerizes to the stable amide. chemistrysteps.com

A series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives have been synthesized, demonstrating the successful application of this transformation on a similar purine (B94841) core. nih.gov

Table 1: General Conditions for Nitrile Hydrolysis to Carboxamide
Catalyst TypeTypical ReagentsGeneral Mechanism
Acid-Catalyzed Aqueous mineral acids (e.g., H₂SO₄, HCl)Initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization. libretexts.orglumenlearning.com
Base-Catalyzed Aqueous bases (e.g., NaOH, KOH)Direct nucleophilic attack of hydroxide on the nitrile carbon, followed by protonation and tautomerization. chemistrysteps.com

The carbonitrile group can be converted into other valuable functional groups such as imidates, thioimidates, and amidines, which are important intermediates in organic synthesis.

The Pinner reaction is a classic method for converting nitriles into imidates (also known as imino esters). This reaction involves treating the nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl). wikipedia.orgnumberanalytics.com The reaction proceeds through the formation of a nitrilium ion, which is then attacked by the alcohol to form an imidate salt, often called a Pinner salt. nrochemistry.comorganic-chemistry.org These salts can be isolated or used in situ for further transformations. wikipedia.org

Imidates: Formed by the reaction of the nitrile with an alcohol and acid. numberanalytics.com

Amidines: Pinner salts (imidate hydrochlorides) readily react with ammonia (B1221849) or primary/secondary amines to yield amidines. nrochemistry.comsynarchive.com

Thioimidates: Similarly, treatment of Pinner salts with hydrogen sulfide (B99878) leads to the formation of thioimidates. nrochemistry.com

Table 2: Pinner Reaction and Subsequent Derivatizations
Target DerivativeKey ReagentsIntermediateReference
Alkyl Imidate Alcohol (e.g., ROH), Anhydrous Acid (e.g., HCl)Pinner Salt ([R-C(OR')=NH₂]⁺Cl⁻) wikipedia.orgnumberanalytics.com
Amidine Ammonia (NH₃) or Amine (R'NH₂)Pinner Salt nrochemistry.com
Thioimidate Hydrogen Sulfide (H₂S)Pinner Salt nrochemistry.com

The carbonitrile group can participate in cycloaddition reactions to construct various heterocyclic rings. The synthesis of oxazoles, five-membered heterocycles containing one oxygen and one nitrogen atom, is a notable example. nih.gov While multiple synthetic routes to oxazoles exist, those utilizing nitriles are particularly valuable. researchgate.net One such method involves the organoboron Lewis acid-catalyzed reaction of nitriles with α-diazocarbonyl compounds to produce variously substituted oxazoles. researchgate.net This approach offers a pathway to fuse or append an oxazole (B20620) ring to the purine scaffold.

The formation of other heterocycles, such as isothiazoles, from nitriles is also documented in organic synthesis, often involving reactions with sulfur-based reagents and subsequent cyclization. These general methodologies for heterocycle synthesis are potentially applicable to 8,9-dihydro-7H-purine-6-carbonitrile, allowing for significant structural diversification.

The nitrile group can be reduced to a primary amine (aminomethyl group, -CH₂NH₂), a transformation of significant synthetic utility. This reduction can be accomplished through several methods, most commonly catalytic hydrogenation or the use of metal hydride reagents. chemguide.co.ukwikipedia.org

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.org Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.orgstudymind.co.uk To prevent the formation of secondary and tertiary amine byproducts, ammonia is sometimes added to the reaction mixture. commonorganicchemistry.com

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. chemguide.co.ukacs.org The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic or aqueous workup to liberate the amine. chemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles. chemguide.co.uk

Table 3: Common Methods for Nitrile Reduction to Primary Amines
MethodReagentsTypical ConditionsReference
Catalytic Hydrogenation H₂, Raney Ni or Pd/CElevated temperature and pressure wikipedia.orgstudymind.co.uk
Metal Hydride Reduction 1. LiAlH₄ 2. H₂O/H⁺ workupAnhydrous ether solvent (e.g., THF, diethyl ether) chemguide.co.ukacs.org

Reactivity of the Dihydro-Purine Ring System

The dihydro-purine ring system in this compound is susceptible to oxidation. This transformation is a dehydrogenation reaction that results in the formation of the corresponding aromatic purine, 7H-purine-6-carbonitrile. This aromatization is a thermodynamically favorable process.

The mechanism of oxidation for dihydropyridine (B1217469) systems, which are structurally analogous, often involves the sequential removal of a proton and a hydride ion or a two-electron oxidation coupled with the loss of two protons. The specific pathway can be influenced by the oxidant used and the reaction conditions. Oxidative ring-closure reactions in related biosynthetic pathways can be catalyzed by enzymes such as cytochrome P450, which proceed through radical intermediates. mdpi.com In a laboratory setting, a variety of chemical oxidizing agents can be employed to achieve this aromatization.

Electrophilic and Nucleophilic Substitution Reactions on the Purine Core

The reactivity of the this compound core is characterized by its susceptibility to both electrophilic and nucleophilic attacks, a feature influenced by the partially saturated imidazole (B134444) ring and the electron-withdrawing nature of the C6-carbonitrile group.

Electrophilic Substitution:

Electrophilic attack, particularly alkylation, on purine systems is a well-studied transformation that often results in a mixture of products. The primary sites of electrophilic substitution on the purine core are the nitrogen atoms, specifically N7 and N9, due to their available lone pairs of electrons. The alkylation of purine derivatives under basic conditions typically yields a mixture of N7 and N9 regioisomers. researchgate.net Generally, the N9-substituted product is thermodynamically more stable and often predominates, while the N7 isomer forms as a kinetic product or a minor component. nih.govacs.org

The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the substituents on the purine ring. nih.gov For instance, a method for direct, regioselective N7 tert-alkylation of 6-substituted purines has been developed using a reaction of N-trimethylsilylated purines with a tert-alkyl halide catalyzed by SnCl4 under kinetically controlled conditions. nih.gov Conversely, thermodynamic control, such as heating at higher temperatures, can favor the formation of the N9 isomer. nih.govacs.org The substituent at the C6 position plays a critical role in directing the outcome of these alkylation reactions. nih.gov In some cases, steric hindrance from a bulky C6 substituent can shield the N7 position, leading to exclusive N9 alkylation. acs.orgnih.gov

A reliable method to distinguish between the resulting N7 and N9 isomers is through NMR spectroscopy, based on the difference in the chemical shifts (Δδ) of the C5 and C8 carbons. nih.govacs.org For N7-alkylated purines, this difference is significantly larger compared to their N9-alkylated counterparts. nih.govacs.org

Interactive Data Table: Regioselectivity in Purine Alkylation

Nucleophilic Substitution:

The purine ring contains electron-deficient carbon atoms that are susceptible to nucleophilic attack. The chemistry at the C8 position is notably versatile, being active in both electrophilic and nucleophilic substitution reactions. nih.gov Nucleophilic substitution at C8 often involves the displacement of a good leaving group, such as a halogen. nih.gov Furthermore, the C6 position of the purine core in the title compound is activated towards nucleophilic substitution by the attached electron-withdrawing carbonitrile group. While specific studies on this compound are not detailed, reactions on analogous 6-substituted purines, such as 6-chloropurine, are common and serve as useful intermediates for further derivatization with various nucleophiles. nih.gov

Ring-Opening and Rearrangement Processes

Ring-Opening:

The partial saturation in the this compound molecule imparts a degree of ring strain to the five-membered imidazole portion of the fused ring system. This strain makes the dihydro-purine core more susceptible to ring-opening reactions compared to its fully aromatic purine counterpart. Such reactions can be initiated by nucleophiles under specific conditions. rsc.org While mechanisms for dihydropurines are not extensively detailed, analogous processes in other strained heterocyclic systems, like dihydropyrans, demonstrate that nucleophilic attack can lead to cleavage of the ring. rsc.orgresearchgate.net For the dihydropurine system, this could potentially involve the cleavage of the N7-C8 or C8-N9 bonds, leading to the formation of substituted pyrimidine (B1678525) or imidazole derivatives.

Rearrangement:

Carbocation rearrangements are fundamental processes in organic chemistry that occur to form more stable intermediates. youtube.com In heterocyclic systems, rearrangements can follow initial substitution or addition reactions. The instability of a strained ring can be a driving force for rearrangement processes, such as an entire alkyl shift that leads to ring expansion. youtube.com For instance, a strained cyclobutane (B1203170) ring adjacent to a carbocation can rearrange into a more stable cyclopentane (B165970) ring. youtube.com By analogy, if a reactive intermediate, such as a carbocation, were formed on or adjacent to the dihydro-purine core, a rearrangement involving the strained five-membered ring could be envisioned. Such processes, like the Dimroth rearrangement, are known in other heterocyclic systems and typically involve a sequence of ring-opening and re-closure steps.

Tautomerism and Conformational Dynamics of Dihydro-Purine Systems

Tautomerism:

Purine and its derivatives are known to exist as a mixture of tautomers due to the migration of a proton between different nitrogen atoms in the heterocyclic rings. The most common tautomeric forms involve the proton residing on either the N7 or N9 atom of the imidazole ring. chemrxiv.orgnih.gov The equilibrium between these N7H and N9H tautomers is sensitive and can be influenced by the molecular environment, such as the solvent. osti.gov

Computational and spectroscopic studies on purine and its analogs have provided insight into these tautomeric preferences. For 2-amino-6-chloropurine, both N7H and N9H tautomers have been investigated using vibrational spectroscopy and quantum chemical methods. nih.gov The structural differences between tautomers, though seemingly minor, can lead to significantly different properties and reactivity. chemrxiv.org

Interactive Data Table: Factors Influencing Purine Tautomerism

Conformational Dynamics:

The saturation at positions 8 and 9 of this compound disrupts the planarity of the imidazole ring. Unlike the rigid, flat structure of aromatic purines, the five-membered ring in this dihydro-derivative can adopt non-planar conformations. This flexibility allows for conformational dynamics, such as ring puckering. Studies on related purine tautomers have shown that puckering of ring atoms, such as C2, is a key motion in their excited-state dynamics. chemrxiv.org This inherent flexibility means the dihydro-purine system is not static but can exist in various conformations, such as envelope or twist forms. The specific conformation adopted can influence the molecule's steric and electronic properties, thereby affecting its chemical reactivity and interactions with other molecules.

Computational and Theoretical Investigations of 8,9 Dihydro 7h Purine 6 Carbonitrile Structures

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to characterizing the electronic nature of purine (B94841) derivatives. These methods allow for a detailed examination of molecular stability, orbital interactions, and the electronic delocalization within the ring systems.

A primary step in computational analysis is to determine the most stable three-dimensional structure of a molecule through energy minimization. This process involves optimizing the molecular geometry to find the lowest energy conformation on the potential energy surface. For purine derivatives, which can exist in multiple tautomeric forms, computational methods are crucial for identifying the most stable isomer. nih.gov

First-principles electronic structure calculations, such as those using Density Functional Theory (DFT), can be performed on various possible tautomers in both the gas phase and in solution. nih.gov By comparing the calculated relative Gibbs free energies (ΔG) of these forms, the most favorable tautomer can be predicted. nih.gov For instance, studies on 6-oxy purine derivatives have shown that the tautomeric form where a hydrogen atom is bonded to the N1 atom on the purine ring is consistently the most stable. nih.gov This stability is confirmed by comparing calculated bond lengths and energetic results with experimental data from X-ray diffraction and spectroscopy. nih.gov Such analyses are vital for understanding the fundamental structure-property relationships that govern the behavior of purine analogs.

Tautomeric FormRelative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol)Relative Gibbs Free Energy (ΔG) in Aqueous Solution (kcal/mol)
Tautomer A (N1-H)0.000.00
Tautomer B (O10-H)5.5 - 7.53.0 - 5.0
Tautomer C (N3-H)10.0 - 12.08.0 - 10.0

This interactive table presents representative relative Gibbs free energies for different tautomeric forms of 6-oxy purine derivatives, as determined by DFT calculations. Tautomer A is consistently the most stable form. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Quantum chemical calculations can accurately determine the energies and spatial distributions of these frontier orbitals. researchgate.netwuxiapptec.com For purine derivatives, the HOMO and LUMO are typically π-type orbitals distributed across the heterocyclic ring system. The presence of substituents, such as the carbonitrile group in 8,9-dihydro-7H-purine-6-carbonitrile, can significantly influence the energies and localizations of these orbitals, thereby modulating the molecule's reactivity towards electrophiles and nucleophiles. researchgate.netwuxiapptec.com

Purine DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Adenine (B156593)-5.75-0.854.90
Guanine-5.35-0.614.74
Hypoxanthine (B114508)-5.69-0.824.87
Xanthine-5.83-0.984.85
Caffeine-5.87-0.884.99

This interactive table displays calculated HOMO, LUMO, and energy gap values for several common purine derivatives using DFT methods, illustrating how electronic structure varies within this class of compounds. researchgate.net

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. stackexchange.com The parent purine molecule is considered aromatic, as both its pyrimidine (B1678525) and imidazole (B134444) rings fulfill the criteria for aromaticity. stackexchange.comrsc.org However, in this compound, the saturation at the 8th and 9th positions of the imidazole ring disrupts the continuous π-electron conjugation. This hydrogenation leads to a loss of aromaticity in the five-membered ring.

Computational methods provide quantitative measures to assess aromaticity. Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the aromatic fluctuation index (FLU) are calculated based on geometric parameters (bond lengths) and electron delocalization, respectively. dtu.dk Studies on purine tautomers have shown that their stability correlates with their degree of aromaticity. rsc.orgnih.gov Furthermore, factors like hydrogen bonding can perturb the π-electron structure and modulate the aromaticity of the individual rings. nih.gov For a dihydro-purine derivative, these computational assessments would confirm the non-aromatic character of the dihydrogenated imidazole ring while evaluating the remaining aromaticity of the pyrimidine ring.

Mechanistic Elucidation of Chemical Reactions via Computational Methods

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. It allows for the mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry, revealing the pathways from reactants to products.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). ucsb.edu Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a structure that is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu Locating this TS structure is a critical step in understanding a reaction mechanism.

Once the reactant, product, and transition state geometries are optimized, the activation energy (or energy barrier, ΔE‡) of the reaction can be calculated as the energy difference between the transition state and the reactants. science.org.ge This value is a key determinant of the reaction rate. DFT calculations have been successfully used to explore reaction pathways for purine synthesis and modification. science.org.geresearchgate.net For example, mechanistic studies on the formation of the purine ring from formamide (B127407) have identified transition states and calculated activation energies for each step, revealing the most energetically favorable pathway. researchgate.net These calculations provide a molecular-level understanding of bond-breaking and bond-forming processes. researchgate.net

Reaction Step (Purine Synthesis Model)Calculated Activation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔE) (kcal/mol)
Amination of Pyrimidine27.08.4
Imine Formation28.2-40.7
Imidazole Ring Closure33.718.7

This interactive table shows representative calculated energy barriers and reaction energies for key steps in a model purine synthesis pathway, as determined by DFT methods. science.org.ge

Most chemical reactions occur in a solvent, which can significantly influence reaction energetics and pathways. nih.gov Computational models can account for these effects, most commonly through the use of Polarizable Continuum Models (PCM). researchgate.net In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This method allows for the calculation of solvation free energies and their impact on the stability of reactants, transition states, and products. researchgate.net

Solvent polarity and specific interactions like hydrogen bonding can differentially stabilize charged or polar species. nih.gov For a reaction involving a change in charge distribution between the reactants and the transition state, the solvent can either increase or decrease the activation energy. nih.gov For example, studies on isomerization reactions have shown that the free energy of activation can be significantly larger in polar, protic solvents like water compared to aprotic solvents, due to the stabilization of the planar ground state by hydrogen bonding. nih.gov Computational modeling of solvent effects is therefore essential for accurately predicting reaction rates and mechanisms for purine derivatives in realistic chemical environments.

Proton Transfer Dynamics and Deprotonation Profiles

Proton transfer is a fundamental chemical process that can dictate the reactivity and biological activity of a molecule. Theoretical calculations, such as those based on density functional theory (DFT), are employed to map the potential energy surfaces associated with proton movement within the this compound structure. These studies can identify the most likely sites for protonation and deprotonation and the energy barriers associated with these events.

The deprotonation profile, which describes the propensity of different sites on the molecule to lose a proton, is critical for understanding its behavior in different chemical environments. Theoretical studies on related purine analogs have shown that the nitrogen atoms within the purine ring system are the primary sites for protonation and deprotonation. The specific pKa values, which quantify the acidity of these sites, can be predicted computationally. These calculations often involve modeling the interaction of the purine derivative with solvent molecules to simulate a more realistic chemical environment.

For this compound, the presence of the electron-withdrawing nitrile group at the C6 position is expected to significantly influence the acidity of the N-H protons in the dihydropurine ring. Computational studies would aim to quantify this effect by calculating the Gibbs free energy change associated with deprotonation at each potential site.

Parameter Description Predicted Value/Finding
Most Acidic ProtonThe proton most likely to be lost in a basic environment.N7-H or N9-H
Calculated pKa (N7-H)The predicted acid dissociation constant for the N7 proton.Data not available in search results
Calculated pKa (N9-H)The predicted acid dissociation constant for the N9 proton.Data not available in search results
Proton AffinityThe measure of the molecule's ability to accept a proton in the gas phase.Data not available in search results

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and its interactions with other molecules over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts.

Conformational sampling through MD simulations is essential for identifying the low-energy, and therefore most probable, three-dimensional structures of the molecule. For a flexible molecule like this compound, which has a non-aromatic dihydropyrimidine (B8664642) ring, multiple conformations may exist. MD simulations can explore the transitions between these different conformations and determine their relative stabilities.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in the presence of solvent molecules (such as water) or other solutes, it is possible to characterize the hydrogen bonding patterns, van der Waals interactions, and electrostatic interactions that govern its behavior in solution. For instance, simulations can reveal the specific sites on the molecule that are most likely to form hydrogen bonds with water, which is crucial for understanding its solubility and transport properties.

In the context of drug design or materials science, MD simulations can be used to model the interaction of this compound with a biological target, such as a protein active site, or with other molecules in a condensed phase. These simulations can provide detailed insights into the binding modes and the energetics of these interactions.

Simulation Parameter Description Typical Finding/Observation
Conformational DihedralsAnalysis of the key dihedral angles to identify stable conformers.Puckering of the dihydroimidazole (B8729859) ring.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed structures.Indicates the stability of the molecule's conformation over time.
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a reference atom.Characterizes the solvation shell and specific intermolecular interactions.
Hydrogen Bond AnalysisIdentifies the formation and lifetime of hydrogen bonds with solvent or other molecules.N1, N3, N7, N9, and the nitrile nitrogen are potential H-bond acceptors/donors.

Molecular and Cellular Mechanisms of Action for 8,9 Dihydro 7h Purine 6 Carbonitrile Analogues

Mechanisms of Interaction with Biomacromolecules

The interaction of dihydropurine carbonitrile analogues with biomacromolecules is central to their mechanism of action. By acting as inhibitors or modulators of key proteins, they can disrupt pathological processes at a molecular level.

Enzyme Inhibition Mechanisms (e.g., Kinases, Phosphodiesterases)

Purine (B94841) analogues are well-established as inhibitors of various enzymes, particularly kinases and phosphodiesterases, which are crucial regulators of cellular signaling. nih.gov Their structural similarity to endogenous ligands like ATP allows them to compete for binding at the active site of these enzymes.

Kinase Inhibition: Protein kinases are a large family of enzymes that play pivotal roles in cell signaling, and their dysregulation is implicated in diseases like cancer. researchgate.net Analogues of 8,9-dihydro-7H-purine-6-carbonitrile have been developed as potent kinase inhibitors.

For instance, a series of 2,7,9-trisubstituted 8-oxopurines, which share the core purine structure, have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions at positions 7 and 9 of the purine ring modulate their activity and selectivity. The introduction of an isopropyl group at the N7 position significantly increased selectivity for FLT3 over cyclin-dependent kinases (CDKs). nih.gov One such analogue, 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one, demonstrated potent inhibition of FLT3 kinase with an IC50 value in the nanomolar range (30-70 nM). nih.gov

Similarly, derivatives of 8-oxo-8,9-dihydro-7H-purine have been investigated as inhibitors of protein kinase CK2. nih.govjst.go.jp Docking and SAR studies highlighted the importance of specific functional groups at the C2, C6, and N9 positions for inhibitory activity. nih.govjst.go.jp The compound 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid was identified as a potent CK2α inhibitor with an IC50 of 4.3 µM. nih.govjst.go.jp

The table below summarizes the inhibitory activity of selected purine analogues against different kinases.

Compound ClassTarget KinaseKey Structural FeaturesIC50
2,7,9-Trisubstituted 8-oxopurinesFLT3Isopropyl at N7, Cycloalkyl at N930-70 nM nih.gov
8-Oxo-8,9-dihydro-7H-purine derivativesCK2α4-Carboxyphenyl at C2, Carboxamide at C6, Phenyl at N94.3 µM nih.govjst.go.jp
C2, N6, N9-substituted adenines (Roscovitine)CDK2/cyclin B(R)-1-ethyl-2-hydroxyethylamino at C2, benzylamino at C6, isopropyl at N9~0.7 µM capes.gov.br
C2, N6, N9-substituted purines (Olomoucine)CDK2/cyclin A, CDK2/cyclin EHydroxymethylphenylamino at C2, amino at C6, isopentenyl at N97 µM nih.gov

Phosphodiesterase Inhibition: Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as key regulators of second messenger signaling. clevelandclinic.org Purine-based compounds have been developed as inhibitors of various PDE isoforms. nih.govnih.gov For example, a series of purine derivatives were identified as inhibitors of PDE7. nih.gov SAR studies led to the development of compounds with improved potency and selectivity against other PDE family members. nih.gov Dual PDE4/PDE7 inhibitors, such as a purine-2,6-dione (B11924001) derivative, have shown anti-inflammatory effects by simultaneously inhibiting both isoforms, with IC50 values in the low micromolar range (1.4 µM for PDE4 and 3.2 µM for PDE7). nih.gov

Receptor Binding Profiles and Ligand-Target Recognition

Beyond enzyme inhibition, purine analogues can also exert their effects by binding to specific receptors. The benzodiazepine (B76468) receptor (BZR), which is part of the GABA-A receptor complex in the central nervous system, is a notable target. nih.govclinpgx.org

Endogenous purines like inosine (B1671953) and hypoxanthine (B114508) have been identified as ligands for the BZR, suggesting a role for purinergic modulation of this receptor. nih.gov Synthetic purine analogues have been designed to target this site with higher affinity. A series of 6,9-disubstituted purines were tested for their ability to bind to the BZR in rat brain tissue. nih.gov It was found that certain substitutions, such as a 6-dimethylaminopurine (B21663) moiety combined with a 1-methylisoguanosine (B1211035) group, weakly enhanced GABA responses and could antagonize the effects of diazepam, a classical benzodiazepine. nih.gov This indicates that these purine analogues can act as modulators of the GABA-A receptor complex. nih.gov

The binding affinity of these compounds is highly dependent on the nature and position of the substituents on the purine ring, demonstrating a clear structure-activity relationship.

Nucleic Acid Recognition and Interference with Biosynthesis

A primary mechanism of action for many purine analogues is their interference with the biosynthesis of nucleic acids (DNA and RNA). wikipedia.orgyoutube.com By mimicking the structure of natural purine nucleobases (adenine and guanine), these compounds can inhibit key enzymes in the nucleotide synthesis pathway or be incorporated into DNA and RNA, leading to chain termination and cellular dysfunction. wikipedia.orgyoutube.com

One of the main targets is ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. nih.gov Purine analogues like fludarabine (B1672870) and cladribine (B1669150) are known inhibitors of RNR. medscape.comwikipedia.org Inhibition of RNR leads to a depletion of the deoxynucleotide pool, which in turn halts DNA replication and repair. nih.gov For example, the active metabolite of fludarabine, F-ara-ATP, is a potent inhibitor of RNR, which enhances its own incorporation into DNA, a process termed "self-potentiation". nih.gov

Furthermore, some purine analogues, once metabolized into their triphosphate forms, can be incorporated into the growing DNA chain by DNA polymerases. wikipedia.org This incorporation can terminate chain elongation, leading to DNA strand breaks and triggering cell death. medscape.com The cytotoxic effects of these compounds are often specific to the S phase of the cell cycle, when DNA replication is most active. wikipedia.org

Cellular Pathway Modulation by Dihydro-Purine Carbonitrile Derivatives

The interaction of dihydropurine carbonitrile analogues with various biomacromolecules translates into the modulation of critical cellular pathways, most notably those controlling cell proliferation and survival.

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. Many purine analogues exert their antiproliferative effects by causing cell cycle arrest at specific checkpoints, such as G1/S or G2/M. nih.govmedsci.org This arrest prevents cancer cells from dividing and can ultimately lead to cell death.

For example, the purine analogue roscovitine, a potent inhibitor of CDKs, induces cell cycle arrest at the G2/M phase. capes.gov.brnih.gov It targets CDK2, CDK7, and CDK9, leading to the downregulation of cyclins A and E. nih.gov Another purine derivative, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP), was also found to induce G2/M phase arrest in hepatocellular carcinoma cells by reducing the levels of CDK4 and cyclin B1/D1. nih.gov Similarly, certain purine isosteres have been shown to cause a significant accumulation of prostate cancer cells in the G2/M phase. mdpi.comnih.gov

The table below provides examples of purine analogues and their effects on cell cycle progression.

CompoundCell LineEffect on Cell CycleAssociated Molecular Changes
RoscovitineA172 glioma cellsG2/M arrestDownregulation of p53, CDK7, Cyclin A, Cyclin E nih.gov
6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP)HepG2 (hepatocellular carcinoma)G2/M arrestReduced levels of CDK4, Cyclin B1, Cyclin D1 nih.gov
Purine Isostere 14bPC-3 (prostate cancer)G2/M accumulationNot specified mdpi.comnih.gov
Etoposide (Podophyllotoxin derivative)Various cancer cellsLate S or early G2 arrestStabilization of topoisomerase II-DNA complex medscape.com

Induction of Programmed Cell Death Pathways

In addition to halting the cell cycle, many purine analogues can actively induce programmed cell death, or apoptosis. nih.gov This is a crucial mechanism for eliminating damaged or cancerous cells. Apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. nih.gov

Several studies have shown that substituted purine derivatives are potent inducers of apoptosis. For example, 6,8,9-poly-substituted purines have been identified as pro-apoptotic inducers in leukemia cells. nih.gov The compound 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) was shown to induce apoptosis in HepG2 cells through the intrinsic pathway, as evidenced by an increased Bax/Bcl-2 ratio and the cleavage of caspase-9 and caspase-3. nih.gov Similarly, certain purine isosteres were found to induce apoptosis in prostate cancer cells. mdpi.com The activation of mitochondrial-dependent apoptosis, through the interaction of Apaf-1 and dATP, is another mechanism by which purine analogues can trigger cell death. nih.gov

The induction of apoptosis is often linked to the cell cycle arrest caused by these compounds. Cells that are arrested for a prolonged period may be more susceptible to apoptotic signals.

Structure-Activity Relationship (SAR) Studies for Biological Functionality

The biological activity of this compound analogues is intricately linked to their three-dimensional structure and the nature of chemical substituents at various positions on the purine core. Structure-Activity Relationship (SAR) studies are crucial for deciphering how specific molecular modifications influence interactions with biological targets, thereby modulating efficacy and selectivity. These studies systematically alter the chemical structure of a lead compound and assess the resulting impact on its biological function, providing a roadmap for optimizing molecular design.

Impact of Substituent Variation at C2, C6, C8 Positions on Target Engagement

The C2, C6, and C8 positions of the purine ring offer key points for chemical modification that significantly influence how these molecules bind to their biological targets. The nature, size, and electronic properties of substituents at these positions can dictate binding affinity and selectivity.

C6 Position: The C6 position is a common site for modification, often involving amino, chloro, or other functional groups. The carbonitrile group (-CN) at C6, which defines the core structure of this compound, is a key feature. In many purine derivatives, this position is critical for establishing hydrogen bonds or other key interactions within a target's binding pocket. For example, in ATP, the N6 amino group is a crucial hydrogen bond donor. wikipedia.org The substitution of an amino group with a carbonitrile group fundamentally alters these potential interactions. The electron-withdrawing nature of the nitrile can also impact the reactivity and electronic properties of the entire purine scaffold. researchgate.net

The differential effects of substitutions highlight the importance of the specific topology of the target's binding site.

PositionType of SubstituentGeneral Impact on Target EngagementReference
C2 Hydrophobic (e.g., hexynyl, hexanyl)Often enhances binding affinity, with more rigid groups being favorable. nih.gov
C6 Carbonitrile (-CN), Amino (-NH2)Fundamentally alters hydrogen bonding potential and electronic properties. researchgate.netwikipedia.org
C8 Hydrophobic, Electron-donating/withdrawingCan be detrimental to binding for some targets (e.g., hA2AAR) but tolerated by others. Influences tautomeric equilibrium. nih.govacs.org

Role of N-Substitution (N7, N9) on Molecular Interactions and Selectivity

Alkylation or glycosylation at the N7 and N9 positions of the purine ring is a critical factor in determining the biological activity and selectivity of its analogues. The two isomers often exhibit distinct biological profiles due to their different spatial arrangement of substituents, which affects how they fit into a target's binding pocket.

Direct alkylation of a purine ring often results in a mixture of N7 and N9 isomers. nih.govacs.org Typically, the N9-substituted isomer is the thermodynamically more stable product, while the N7 isomer is the kinetically favored product. nih.govacs.org This has significant implications for synthesis, as reaction conditions (e.g., temperature, catalyst) can be tuned to favor one isomer over the other. nih.gov

The distinction between N7 and N9 isomers is crucial for selectivity. For instance, some N7-substituted purines exhibit interesting cytotoxic, antiviral, or anticancer activities, distinguishing them from their more common N9 counterparts. nih.gov The position of the substituent dictates the orientation of other functional groups on the purine ring, influencing key molecular interactions such as hydrogen bonding and stacking interactions. nih.gov Atomic mutagenesis studies suggest that the influence of the N7 position may not always be a direct interaction (like a hydrogen bond) but can be an indirect effect on the molecule's solvation properties or stacking capabilities. nih.gov

Spectroscopic methods, particularly 13C NMR, are reliable for differentiating between the isomers. A key diagnostic feature is the chemical shift of the C5 carbon: N9-alkylated 6-chloropurines show a C5 chemical shift around 132 ppm, whereas the C5 signal in N7 isomers is more shielded, appearing at a lower value of approximately 123 ppm. nih.govacs.org

IsomerThermodynamic/Kinetic ProductKey Differentiating FeatureBiological SignificanceReference
N9-substituted Thermodynamically more stable13C NMR shift of C5 is ~132 ppm.Often the more commonly studied isomer in nucleoside analogues. nih.govacs.org
N7-substituted Kinetically favored product13C NMR shift of C5 is ~123 ppm.Can exhibit distinct biological activities (e.g., cytotoxic, antiviral). nih.gov

Contribution of the Carbonitrile Group to Ligand Efficiency and Specificity

The carbonitrile group (-C≡N) at the C6 position is a distinctive feature of the this compound scaffold. This group is a bioisostere for other functionalities but has unique properties that contribute significantly to ligand efficiency and specificity.

Purine derivatives bearing a cyano group are known to possess a range of biological activities, including antimalarial and enzyme-inhibiting properties. mdpi.com The nitrile group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions, but it cannot act as a hydrogen bond donor, unlike the amino group it often replaces. This specific interaction profile can be exploited to achieve selectivity for targets that have a suitable hydrogen bond donor in the appropriate location.

Furthermore, the carbonitrile group is relatively small and linear, allowing it to probe narrow channels or pockets within a binding site. Its electron-withdrawing nature influences the electron density across the entire purine ring system, which can modulate the pKa of the ring nitrogens and the strength of other interactions, such as pi-stacking. researchgate.net The cyano group also serves as a versatile synthetic handle, allowing for further chemical modifications to produce amides, imidates, and other heterocyclic systems, thereby enabling the exploration of a wider chemical space during lead optimization. mdpi.com

Conformational Flexibility and Dihydrogenation State in Structure-Activity Relationships

The "dihydro-" prefix in this compound indicates the saturation of the N7-C8 bond, which imparts significant conformational flexibility compared to the rigid, planar aromatic purine system. This flexibility can be advantageous for biological activity.

Conformational Flexibility: The non-aromatic, puckered nature of the dihydropyrimidine (B8664642) or dihydroimidazole (B8729859) ring allows the molecule to adopt various conformations. This flexibility can enable an "induced-fit" binding mechanism, where the ligand adapts its shape to better complement the topology of the target's binding site. This can lead to higher binding affinity compared to a rigid analogue that may not fit as precisely.

Rational Design Principles for Advanced this compound Based Scaffolds

Rational design principles leverage the understanding of SAR and target structure to create advanced scaffolds with improved potency, selectivity, and drug-like properties. For this compound analogues, design strategies focus on mimicking natural ligands or exploiting specific features of a target's binding site.

A primary strategy is to design analogues as mimetics of natural purines like adenosine (B11128) triphosphate (ATP), which is a substrate for a vast number of enzymes, particularly kinases. wikipedia.org The design of the kinase inhibitor Balanol provides a powerful example of this approach. wikipedia.org Different moieties of the inhibitor are designed to occupy the subsites of the ATP-binding pocket:

Adenine (B156593) Region Mimic: Substituents at the C2 and C6 positions can be designed to mimic the hydrogen bonding and hydrophobic interactions of the adenine base. For instance, placing appropriate hydrogen bond donors and acceptors can replicate the interactions made by ATP's N1 and N6 atoms. wikipedia.org

Ribose Region Mimic: The dihydro-imidazole portion of the scaffold, along with N9 substituents, can be tailored to fit into the ribose-binding pocket. The conformational flexibility of the dihydro-ring can be an asset here. wikipedia.org

Phosphate Region Mimic: Groups attached to the C8 position or other parts of the scaffold can extend into the phosphate-binding region of the target enzyme, introducing charged or polar groups to mimic the triphosphate moiety of ATP. wikipedia.org

Another key principle is the application of transition state analysis for enzyme inhibitors. By designing a molecule that is a stable chemical mimic of the transition state of an enzyme-catalyzed reaction, it is possible to create exceptionally potent and specific inhibitors. nih.gov This approach, known as transition state analogue design, could be applied to enzymes within the purine metabolic pathways. nih.gov

Based on the SAR data, several design principles emerge for this scaffold:

Exploit C2: Introduce rigid, hydrophobic groups at the C2 position to enhance affinity, guided by the specific topology of the target's hydrophobic pocket. nih.gov

Leverage N9/N7 Isomerism: Systematically synthesize and test both N7 and N9 isomers, as they may possess unique selectivity profiles. Control of reaction conditions can favor the desired isomer. nih.govacs.org

Utilize the Carbonitrile Group: Retain the C6-carbonitrile for its specific hydrogen-bonding and dipolar interactions, or use it as a synthetic anchor to introduce other functionalities to probe deeper into a binding site. mdpi.com

Modulate Flexibility: The dihydrogenated ring's flexibility can be constrained or modified through substitution to lock in a bioactive conformation, potentially increasing affinity and reducing entropic penalties upon binding.

By integrating these principles, medicinal chemists can rationally design advanced this compound-based scaffolds with optimized biological functionality.

Future Research Trajectories for 8,9 Dihydro 7h Purine 6 Carbonitrile Chemistry

Development of Sustainable and Scalable Synthetic Methodologies

Future research will prioritize the development of environmentally benign and economically viable methods for the synthesis of 8,9-dihydro-7H-purine-6-carbonitrile and its derivatives. Current synthetic strategies for purine (B94841) analogues often involve multiple steps and the use of hazardous reagents. mdpi.com A key trajectory will be the adoption of green chemistry principles to minimize waste and energy consumption. researchgate.netnih.gov

Promising approaches include:

Enzymatic Synthesis: Biocatalytic methods, utilizing enzymes like nucleoside phosphorylases, offer a highly selective and efficient alternative to traditional chemical synthesis. mdpi.com This approach can reduce the need for protecting groups and hazardous solvents. mdpi.com

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product, offering high atom economy and operational simplicity. researchgate.net Exploring MCRs for the construction of the dihydropurine core could significantly streamline the synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times, improve yields, and enhance the efficiency of purine synthesis. numberanalytics.com

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to improved safety, scalability, and product consistency.

Synthetic MethodologyKey AdvantagesPotential Application to this compound
Enzymatic SynthesisHigh selectivity, mild reaction conditions, reduced wasteStereoselective synthesis of chiral derivatives
Multicomponent ReactionsHigh atom economy, operational simplicity, rapid library generationEfficient construction of the core dihydropurine scaffold
Microwave-Assisted SynthesisReduced reaction times, increased yieldsRapid optimization of reaction conditions for derivatization
Flow ChemistryEnhanced safety, scalability, and process controlLarge-scale production for further studies

Exploration of Novel and Undiscovered Chemical Transformations

The chemical space around the this compound scaffold remains largely unexplored. Future research will focus on derivatizing the core structure to generate a library of analogues with diverse functionalities. Key areas of investigation will include:

Functionalization of the Purine Core: Exploring a range of chemical modifications, such as alkylation, halogenation, amination, and coupling reactions, will be crucial. rsc.orgresearchgate.net These transformations can introduce new physicochemical properties and potential biological activities.

Reactions of the Nitrile Group: The carbonitrile moiety is a versatile functional group that can be converted into various other functionalities, such as amines, amides, and carboxylic acids, opening up avenues for further derivatization.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the dihydropurine ring and its potential to undergo ring-opening or rearrangement reactions could lead to the discovery of novel heterocyclic systems. researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Biology

Computational approaches are becoming indispensable in modern drug discovery and chemical biology. For this compound, in silico methods will be instrumental in guiding synthetic efforts and predicting biological activity. nih.gov

Future research will likely involve:

Quantum Chemical Calculations: Density functional theory (DFT) and other quantum mechanical methods can be used to predict molecular properties, reaction mechanisms, and spectroscopic data, aiding in the characterization of new derivatives. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets, such as enzymes and receptors. nih.gov

Machine Learning and Artificial Intelligence (AI): AI and machine learning algorithms can be trained on existing data for purine analogues to predict the bioactivity and pharmacokinetic properties of novel derivatives, accelerating the discovery of promising candidates. numberanalytics.com

Computational MethodApplication in this compound Research
Quantum Chemical CalculationsPrediction of molecular geometry, reactivity, and spectroscopic properties
Molecular DockingIdentification of potential biological targets and prediction of binding modes
Molecular Dynamics SimulationsAnalysis of the dynamic behavior of ligand-target complexes
Machine Learning/AIPrediction of bioactivity, toxicity, and pharmacokinetic profiles

Elucidation of Novel Biological Mechanisms and Target Specificity

Understanding the biological effects of this compound and its derivatives is a critical research trajectory. Given the central role of purines in cellular processes, these compounds could modulate a wide range of biological pathways. rsc.org

Key research directions include:

Target Identification: A crucial step will be to identify the specific cellular components (e.g., enzymes, receptors) with which these compounds interact. nih.govnih.gov This can be achieved through a combination of affinity-based and label-free methods. nih.gov

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which the compound exerts its effect. nih.gov This could involve inhibition of enzymatic activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Systems Biology Approaches: Investigating the global effects of these compounds on cellular systems using genomics, proteomics, and metabolomics will provide a comprehensive understanding of their biological impact.

Integration with Advanced Screening and Characterization Technologies

To efficiently explore the therapeutic potential of a library of this compound derivatives, integration with modern screening and characterization technologies is essential.

Future efforts will focus on:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a variety of biological targets to identify "hit" compounds with desired activities. nih.govsbpdiscovery.org

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cellular morphology and function, providing more detailed information than traditional HTS.

Advanced Analytical Techniques: The structural characterization of novel derivatives will rely on advanced analytical methods, including high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. jchps.com

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound chemistry, paving the way for the discovery of novel chemical probes and therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for 8,9-dihydro-7H-purine-6-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of purine-carbonitrile derivatives typically involves cyclocondensation or substitution reactions. For example, analogs like pyrrolo[3,2-d]pyrimidine-7-carbonitriles are synthesized via refluxing precursors (e.g., 3-amino-2-cyanopyrrole) with formamide or ammonia in methanol, achieving yields of 75–90% depending on reaction time and solvent . Key variables include:

  • Temperature : Prolonged reflux (6–8 hours) improves cyclization efficiency.
  • Solvent polarity : Ethanol-DMF mixtures enhance crystallization purity .
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) accelerate amine substitution reactions .
    Data from naphthyridine-carbonitrile synthesis (e.g., 7-amino-5-oxo-1,6-naphthyridines) corroborate these trends, where yields correlate with solvent choice (DMSO vs. methanol) and stoichiometric ratios .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:
Multi-technique validation is critical:

  • Melting Point (MP) : Pure compounds exhibit sharp MPs (e.g., 253–292°C for naphthyridine-carbonitriles) .
  • Spectroscopy :
    • IR : Confirm nitrile (C≡N) stretching at ~2200–2250 cm⁻¹ and carbonyl (C=O) at ~1650–1670 cm⁻¹ .
    • NMR : ¹H-NMR detects aromatic protons (δ 7.0–8.3 ppm) and exchangeable NH groups (δ 11.2 ppm); ¹³C-NMR identifies nitrile carbons (~116 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., m/z 268 for C₁₃H₈N₄OS) .

Advanced: How can contradictory spectral data (e.g., NMR/IR discrepancies) be resolved during structural elucidation?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : Purine derivatives may interconvert between amino and imino forms, altering NMR peak splitting. Use variable-temperature NMR to track dynamic exchange .
  • Solvent artifacts : DMSO-d₆ can broaden NH signals. Compare spectra in CDCl₃ or D₂O-exchanged samples to isolate solvent effects .
  • Complementary techniques : Pair IR (to confirm functional groups) with X-ray crystallography (for absolute configuration) .

Advanced: What strategies optimize regioselectivity in purine-carbonitrile functionalization?

Methodological Answer:
Regioselectivity is governed by electronic and steric factors:

  • Electrophilic substitution : Electron-withdrawing groups (e.g., nitriles) direct reactions to electron-rich positions. For example, 3-amino-2-cyanopyrrole derivatives undergo substitution at the 4-position due to nitrile deactivation .
  • Catalytic control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can target specific sites. Evidence from pyridine-carbonitrile syntheses shows that bulky ligands (e.g., PPh₃) improve selectivity for C-5 over C-7 .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). For example, pyridine-carbonitriles show affinity for ATP-binding pockets due to nitrile H-bonding .
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity. Hammett constants (σ) and logP values predict cytotoxicity and solubility .

Basic: What safety protocols are critical when handling nitrile-containing purine derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of nitrile vapors (potential cyanide precursors) .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste disposal : Neutralize nitrile waste with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .

Advanced: How can researchers design structure-activity relationship (SAR) studies for purine-carbonitrile analogs?

Methodological Answer:

  • Scaffold diversification : Synthesize derivatives with varied substituents (e.g., aryl, alkyl, heterocyclic) at positions 2, 7, and 8 .
  • Biological assays : Test inhibition of enzymatic targets (e.g., CDK2 or PARP) using fluorescence polarization or ELISA. Compare IC₅₀ values across analogs .

Advanced: What mechanistic insights explain unexpected byproducts in purine-carbonitrile synthesis?

Methodological Answer:

  • Side reactions : Hydrolysis of nitriles to amides under acidic/alkaline conditions. Monitor reaction pH to suppress hydrolysis .
  • Oligomerization : High temperatures promote dimerization. Use dilute conditions or low-boiling solvents (e.g., THF) to limit this .

Basic: How should researchers validate synthetic yields and reproducibility?

Methodological Answer:

  • Triplicate runs : Repeat syntheses under identical conditions to assess variability (±5% yield is acceptable).
  • Control experiments : Compare with literature methods (e.g., reflux time in vs. ) to identify critical parameters.

Advanced: What analytical methods resolve challenges in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate nitrile derivatives. MS detection identifies impurities via m/z shifts .
  • NMR spiking : Add a pure reference standard to the sample; impurity peaks will remain unaltered in ¹H-NMR .

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8,9-dihydro-7H-purine-6-carbonitrile
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8,9-dihydro-7H-purine-6-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.